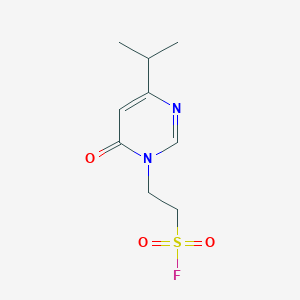
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenyl ring substituted with a propan-1-one group and a dipropylamino-hydroxypropoxy side chain, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the phenylpropanone core: This can be achieved through Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the dipropylamino group: This step involves the reaction of the phenylpropanone with dipropylamine under basic conditions to form the dipropylamino derivative.
Addition of the hydroxypropoxy group: The final step involves the reaction of the dipropylamino derivative with an epoxide, such as propylene oxide, to introduce the hydroxypropoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dipropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may facilitate binding to these targets, while the hydroxypropoxy group can enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Similar structure but with a dimethylamino group instead of a dipropylamino group.
1-(3,4-Dimethoxyphenyl)propan-1-one: Features methoxy groups on the phenyl ring instead of the hydroxypropoxy group.
Uniqueness
1-(4-(3-(Dipropylamino)-2-hydroxypropoxy)phenyl)propan-1-one hydrochloride is unique due to the presence of both the dipropylamino and hydroxypropoxy groups, which can confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-[4-[3-(dipropylamino)-2-hydroxypropoxy]phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-4-11-19(12-5-2)13-16(20)14-22-17-9-7-15(8-10-17)18(21)6-3;/h7-10,16,20H,4-6,11-14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZIBFZBGWCOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(COC1=CC=C(C=C1)C(=O)CC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2404209.png)




![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)


![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)
